molecular formula C34H30ClN5O6S B11055990 N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

Cat. No.: B11055990
M. Wt: 672.1 g/mol
InChI Key: SHNPHGVHBOFCHH-ODQASSKESA-N
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Description

N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step organic reactions

    Core Synthesis: The thieno[2,3-b]pyridine core can be synthesized via the cyclization of appropriate precursors under basic or acidic conditions.

    Functional Group Introduction:

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired hydrazide derivative under controlled conditions, often using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrole moieties, leading to the formation of quinone or imine derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the nitro groups, converting them into amines or hydroxylamines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its multi-functional nature allows it to target various biological pathways, making it a promising lead compound for the development of new drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C34H30ClN5O6S

Molecular Weight

672.1 g/mol

IUPAC Name

N-[(E)-[6-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C34H30ClN5O6S/c1-18-13-19(2)37-34-26(18)27(40-11-5-6-12-40)32(47-34)33(41)38-36-16-24-23(28(42-3)30-31(29(24)43-4)45-17-44-30)14-22-15-25(39-46-22)20-7-9-21(35)10-8-20/h5-13,16,22H,14-15,17H2,1-4H3,(H,38,41)/b36-16+

InChI Key

SHNPHGVHBOFCHH-ODQASSKESA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)C

Origin of Product

United States

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